molecular formula C14H18N2O2S B5695262 N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea

Cat. No. B5695262
M. Wt: 278.37 g/mol
InChI Key: KMYSCPHCRUNRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea, also known as BMT-2, is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. BMT-2 belongs to the class of compounds known as benzodioxole derivatives, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, metabolism, and inflammation. This compound has been shown to inhibit the activity of enzymes such as protein kinase C and glycogen synthase kinase 3, which are involved in cell signaling and metabolism. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the improvement of glucose tolerance and insulin sensitivity, and the protection against neurotoxicity and cognitive impairment. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have activity in a variety of biological systems, making it a versatile tool for researchers. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of interest is the exploration of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea involves the reaction between 1,3-benzodioxole-5-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylthiourea has been studied for its potential therapeutic applications in a variety of areas, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disease research, this compound has been shown to protect against neurotoxicity and improve cognitive function in animal models.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c19-14(16-11-3-1-2-4-11)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,1-4,8-9H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYSCPHCRUNRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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